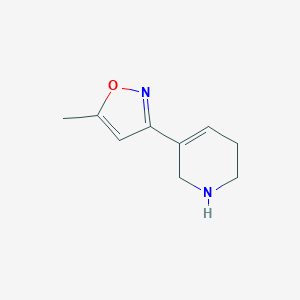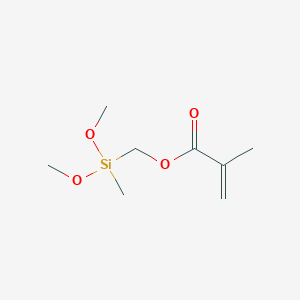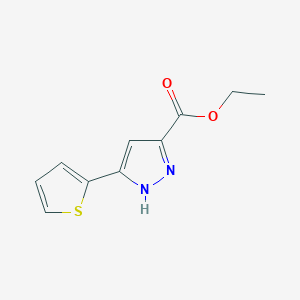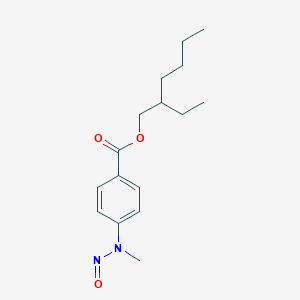
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mécanisme D'action
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways.
Effets Biochimiques Et Physiologiques
The blockade of mGluR5 by 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have several biochemical and physiological effects. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole reduces the release of glutamate and other neurotransmitters, which can prevent excitotoxicity and reduce neuronal damage. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also modulates the activity of other neurotransmitter systems, such as dopamine, serotonin, and GABA, which can have downstream effects on behavior and cognition. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have anti-inflammatory effects in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of interest is the investigation of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders, and the potential use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole as a tool compound to study these mechanisms. Finally, the use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole in combination with other pharmacological agents or behavioral interventions may have synergistic effects on behavior and cognition, and further studies in this area are warranted.
Conclusion
In conclusion, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts by binding to the allosteric site of mGluR5 and preventing its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses. Future research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole may lead to the development of novel therapeutic agents and a better understanding of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 5-methylisoxazole-3-carbaldehyde, which is then reacted with 3-aminotetrahydropyridine to obtain the final product, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
Propriétés
Numéro CAS |
123686-29-3 |
|---|---|
Nom du produit |
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole |
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
Clé InChI |
KUJXUWANVKXVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
SMILES canonique |
CC1=CC(=NO1)C2=CCCNC2 |
Synonymes |
Pyridine, 1,2,3,6-tetrahydro-5-(5-methyl-3-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)






![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)